[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene
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Overview
Description
[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a bromoethenyl group and a bromomethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene typically involves the bromination of a precursor compound. One common method is the bromination of a vinyl sulfone derivative using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The compound can undergo condensation reactions with enolates generated from malononitrile or other CH-acids, resulting in the formation of tetrahydrothiophene S,S-dioxides.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Condensation: Sodium hydride (NaH) in tetrahydrofuran (THF) as a solvent.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Tetrahydrothiophene S,S-dioxides and other cyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound can participate in substitution reactions, while the sulfonyl group can engage in condensation reactions. These interactions lead to the formation of new chemical bonds and the generation of various products .
Comparison with Similar Compounds
- Bromomethyl (E)-2-phenylethenyl sulfone
- Bromomethyl (Z)-1-bromo-2-phenylethenyl sulfone
- Methyl (E)-1-bromo-2-phenylethenyl sulfone
- Methyl (E)-2-bromo-2-phenylethenyl sulfone
Uniqueness: [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene is unique due to the presence of both bromine and sulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
648428-35-7 |
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Molecular Formula |
C9H8Br2O2S |
Molecular Weight |
340.03 g/mol |
IUPAC Name |
[2-bromo-2-(bromomethylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C9H8Br2O2S/c10-7-14(12,13)9(11)6-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
QXNVGYKIANAMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(S(=O)(=O)CBr)Br |
Origin of Product |
United States |
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